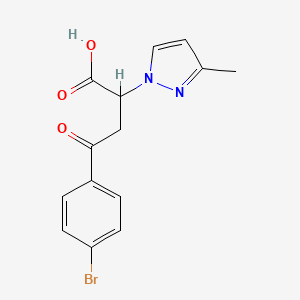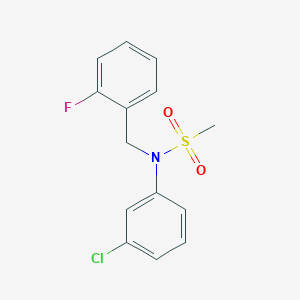![molecular formula C14H20N2O4S B4390508 N~1~-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4390508.png)
N~1~-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPSA, and it is an analog of the widely used anticancer drug, paclitaxel. CPSA has been found to exhibit potent anticancer activity against a range of cancer types, including breast, ovarian, and lung cancer. In
Mecanismo De Acción
CPSA exerts its anticancer activity by binding to microtubules, which are essential components of the cytoskeleton that are involved in cell division. By binding to microtubules, CPSA disrupts the normal process of cell division, leading to cell death. CPSA also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPSA has been found to have a number of biochemical and physiological effects. In addition to its anticancer activity, CPSA has been shown to inhibit the growth of endothelial cells, which are involved in angiogenesis, the process by which new blood vessels are formed. CPSA has also been found to inhibit the activity of the enzyme, topoisomerase II, which is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPSA is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to the use of CPSA in lab experiments. For example, CPSA is a relatively complex molecule, which makes it difficult to synthesize on a large scale. In addition, CPSA has a relatively short half-life, which means that it may not be suitable for use in long-term experiments.
Direcciones Futuras
There are several future directions for the study of CPSA. One area of research is the development of new synthetic methods for the production of CPSA, which could make it more readily available for use in lab experiments and clinical trials. Another area of research is the investigation of the potential use of CPSA in combination with other anticancer drugs, which could enhance its efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of CPSA and to identify any potential side effects or toxicity issues.
Aplicaciones Científicas De Investigación
CPSA has been extensively studied for its potential applications in the treatment of cancer. In vitro studies have shown that CPSA exhibits potent anticancer activity against a range of cancer types, including breast, ovarian, and lung cancer. In vivo studies have also demonstrated the efficacy of CPSA in inhibiting tumor growth and metastasis in animal models.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-9-8-12(6-7-13(9)20-3)21(18,19)16-10(2)14(17)15-11-4-5-11/h6-8,10-11,16H,4-5H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHZXUTXTBPAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-cyclopentyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B4390432.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B4390439.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4390452.png)
![2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide](/img/structure/B4390458.png)
![2-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4390465.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4390472.png)

![4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4390481.png)

![2-{3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4390500.png)
![N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B4390521.png)
![N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide](/img/structure/B4390533.png)
![2-{[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4390535.png)